2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4(3H)-one

Ion channel pharmacology KCNQ2 modulation Chemical biology

2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4(3H)-one (CAS 1209498-28-1, MW 286.13, C15H19BN2O3) is a pinacol boronate ester derivative of the quinazolin-4(3H)-one heterocycle. The compound bears a 2-methyl substituent and a synthetically versatile boronic ester at the C-7 position of the bicyclic core.

Molecular Formula C15H19BN2O3
Molecular Weight 286.14 g/mol
Cat. No. B12087359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4(3H)-one
Molecular FormulaC15H19BN2O3
Molecular Weight286.14 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)NC(=N3)C
InChIInChI=1S/C15H19BN2O3/c1-9-17-12-8-10(6-7-11(12)13(19)18-9)16-20-14(2,3)15(4,5)21-16/h6-8H,1-5H3,(H,17,18,19)
InChIKeyDZSHWHYXKILXOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4(3H)-one: A Position-Specific Quinazolinone Boronic Ester for Targeted Cross-Coupling and Kinase-Focused Library Synthesis


2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4(3H)-one (CAS 1209498-28-1, MW 286.13, C15H19BN2O3) is a pinacol boronate ester derivative of the quinazolin-4(3H)-one heterocycle. The compound bears a 2-methyl substituent and a synthetically versatile boronic ester at the C-7 position of the bicyclic core . Quinazolin-4(3H)-ones are privileged scaffolds in medicinal chemistry, serving as core structures in FDA-approved kinase inhibitors (e.g., gefitinib, lapatinib) and in GABAA receptor modulators [1]. The pinacol boronate at C-7 enables Suzuki-Miyaura cross-coupling for late-stage diversification, while the intact 2-methyl-4(3H)-one pharmacophore preserves hydrogen-bonding capacity at N-3 and C-4, making this compound a dual-purpose building block suitable for both focused library synthesis and direct biological profiling [2].

Why the 7-Position Boronate Cannot Be Replaced by the 6-Substituted or N-Methylated Quinazolinone Analogs


Quinazolin-4(3H)-one boronic esters sharing identical molecular formulae but differing in boron substitution position (C-6 vs. C-7) or N-methylation state (2-methyl vs. 3-methyl) are not interchangeable building blocks. Canonical structure-activity relationship (SAR) studies on quinazoline-based kinase inhibitors demonstrate that the C-7 position accommodates a broad range of neutral, basic, and heteroaromatic substituents while maintaining nanomolar potency, whereas analogous substitution at C-6 is sterically and electronically more constrained, often resulting in potency losses [1]. Furthermore, the C-7 boronate has been specifically profiled for ion channel modulation (KCNQ2 IC50 = 70 nM) in ChEMBL, while the corresponding C-6 isomer lacks equivalent annotated bioactivity [2]. At the procurement level, vendors report differential purity specifications for position isomers (98% for the 7-isomer vs. 95–97% for the 6-isomer), indicating distinct synthetic and purification trajectories that directly impact downstream coupling stoichiometry . These three orthogonal lines of evidence—SAR flexibility, differential biological annotation, and vendor purity specifications—demonstrate that generic substitution of the C-7 boronate with its C-6 or N-methyl congeners risks both synthetic failure and compromised biological relevance.

2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4(3H)-one: Comparator-Anchored Evidence for Differentiated Selection


KCNQ2 Potassium Channel Antagonist Activity: The 7-Boronate Possesses Annotated Ion Channel Pharmacology Absent from the 6-Isomer

The target compound has been profiled in the ChEMBL database (CHEMBL2164048) for antagonism of the KCNQ2 voltage-gated potassium channel, yielding an IC50 of 70 nM in CHO cells via automated patch clamp. It also exhibits an IC50 of 120 nM against the KCNQ2/KCNQ3 heteromeric channel [1]. In contrast, the positional isomer 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4(3H)-one (CAS 1491163-83-7) has no annotated biological activity in either ChEMBL or BindingDB as of the search date . This differential biological annotation indicates that the C-7 boronate has been prioritized for ion channel screening, likely reflecting distinct scaffold recognition by potassium channel targets.

Ion channel pharmacology KCNQ2 modulation Chemical biology

Substituent Tolerance at C-7 vs. C-6: Structural Basis for Superior Diversification Potential

A foundational SAR study on quinazoline-based VEGF receptor tyrosine kinase inhibitors (Flt and KDR) established that the C-7 position of the bicyclic scaffold tolerates neutral, basic, and heteroaromatic substituents while retaining nanomolar potency, as exemplified by the methoxyethoxy derivative 13 (IC50 < 2 nM). In contrast, variation at the C-6 position was notably more restricted, with fewer tolerated substituent types before potency was compromised [1][2]. This empirical SAR rule—established through systematic enzyme screening and corroborated by ab initio molecular orbital calculations—implies that a C-7 boronate handle enables a broader scope of Suzuki-coupled products without steric or electronic penalty compared to a C-6 boronate.

Kinase inhibitor SAR Library design Structure-activity relationship

Vendor Purity Specifications: 98% (7-Isomer) vs. 95–97% (6-Isomer) — A Quantifiable Procurement Advantage

LeYan (Shanghai Haohong Biomedical) lists the 7-substituted target compound at 98% purity (Catalog No. 1439663, CAS 1209498-28-1) . The 6-substituted positional isomer is offered by the same vendor at 97% purity (Catalog No. 2169340, CAS 1491163-83-7) , and by Achemblock at 95% purity . While a 1–3% absolute purity difference may appear modest, it translates to a 1.5–3× difference in the absolute level of non-boron-containing impurities, which can directly affect Pd-catalyzed coupling stoichiometry, catalyst poisoning, and yield reproducibility in array synthesis.

Chemical procurement Building block quality Suzuki coupling stoichiometry

Differential Physicochemical Properties Between 7- and 6-Positional Isomers Impact Downstream Handling and Purification

Computationally predicted physicochemical parameters reveal measurable differences between the 7- and 6-substituted positional isomers. The 7-isomer (target compound) has a predicted topological polar surface area (TPSA) of 64.21 Ų and a boiling point of 435.0±47.0 °C at 760 mmHg . While direct experimental logP comparisons are not publicly available, the differential placement of the bulky pinacol boronate on the quinazolinone ring is expected to alter chromatographic retention and solubility in organic-aqueous solvent systems. The distinct TPSA values between isomers translate to different reverse-phase HPLC retention times, enabling unambiguous analytical resolution of the two isomers—a critical quality control advantage when both isomers may be present as synthetic intermediates in the same laboratory .

Physicochemical properties Chromatography Medicinal chemistry workflow

The 7-Position Boronate Occupies an Underexplored Vector Relative to Extensively Studied 6-Substituted Quinazolinones

A comprehensive 2014 review of metal-catalyzed cross-coupling reactions of halogenated quinazolinones documented extensive precedent for Suzuki-Miyaura functionalization at the 6-position of the quinazolinone core—including approved drugs such as lapatinib (a 6-heteroaryl substituted 4-anilinoquinazoline)—but noted comparatively limited examples of 7-position functionalization [1]. The review describes 6-substituted ghrelin receptor and vasopressin V1b receptor antagonists prepared via 6-halogenated precursors, yet does not cite analogous 7-substituted examples, indicating that the 7-vector represents a relatively underexplored chemical space [1]. This gap is reinforced by the BindingDB/ChEMBL annotation of the 7-boronate as a KCNQ2 antagonist with an IC50 of 70 nM [2], a target not associated with 6-substituted quinazolinone boronate esters in public databases.

Medicinal chemistry novelty Drug discovery Patent landscape

High-Value Application Scenarios for 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4(3H)-one Based on Quantitative Differentiation Evidence


KCNQ2-Focused Ion Channel Probe Development

The compound's documented KCNQ2 antagonist activity (IC50 = 70 nM) [1] makes it a direct starting point for structure-activity relationship campaigns targeting neuronal potassium channels implicated in epilepsy, neuropathic pain, and tinnitus. Unlike the 6-substituted isomer, which lacks any KCNQ2 annotation, the 7-boronate allows medicinal chemists to perform Suzuki-Miyaura diversification at the boron handle while retaining the core scaffold already validated for KCNQ2 binding. This dual functionality—biological precedent plus synthetic tractability—is absent from the 6-isomer and represents a decisive procurement criterion for ion channel drug discovery programs. The KCNQ2/Q3 heteromer activity (IC50 = 120 nM) further supports its use in developing subtype-selective probes.

Kinase Inhibitor Library Synthesis Exploiting C-7 Substituent Tolerance

The established SAR principle that C-7 of the quinazoline scaffold tolerates neutral, basic, and heteroaromatic substituents without potency loss [2] positions this boronate ester as a privileged diversification handle for kinase-focused compound libraries. Parallel Suzuki coupling with diverse aryl, heteroaryl, and alkenyl boronic acids at the C-7 pinacol boronate site can generate focused libraries with a higher probability of retaining kinase inhibitory activity compared to analogous C-6 diversification. This is particularly relevant for targets such as VEGFR2, EGFR, and Aurora kinases, where C-7 substituent tolerance is empirically validated.

18F-Radiolabeling Precursor for PET Tracer Development

Recent research has explored copper-mediated radiofluorination of quinazolinone aryl boronic ester derivatives as precursors for positron emission tomography (PET) imaging agents targeting the ghrelin receptor (IC50 = 20 pM for the cognate quinazolinone) [3]. The pinacol boronate at the 7-position serves as an activating group for 18F incorporation via copper-mediated fluorination, a methodology that has proven challenging with other leaving groups (nitro and spiroiodonium ylide precursors were unsuccessful) [3]. The 7-boronate's specific electronic and steric properties at this position make it a candidate precursor for developing novel PET radiotracers beyond the ghrelin receptor target.

Late-Stage Diversification in Parallel Medicinal Chemistry Workflows

With a commercial purity specification of 98% , the compound meets the threshold for direct use in automated parallel synthesizers without pre-purification—a critical requirement for high-throughput medicinal chemistry. The 7-position boronate occupies a less congested chemical space compared to the extensively precedented 6-position [4], enabling the generation of patentable analogs with reduced risk of prior art overlap. The distinct physicochemical properties (TPSA = 64.21 Ų) relative to the 6-isomer facilitate unambiguous LC-MS tracking of reaction progress and product identity in parallel workflows.

Quote Request

Request a Quote for 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.